![molecular formula C11H8F3NO3 B13710109 4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)
4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione is a heterocyclic compound that features an oxazolidine ring substituted with a trifluoromethylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione typically involves the reaction of 2-alkynamides with carbon dioxide under mild conditions. For instance, a very mild protocol for the fixation of carbon dioxide with 2-alkynamides in dimethyl sulfoxide at 30°C using a carbon dioxide balloon in the presence of potassium carbonate has been developed . This method leads to an efficient assembly of oxazolidine-2,4-diones, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring that the reaction conditions are scalable and cost-effective.
化学反応の分析
Types of Reactions
4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazolidine ring can form hydrogen bonds with target molecules, stabilizing the compound’s binding and enhancing its biological activity.
類似化合物との比較
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antibiotic properties.
Thiazolidines: Similar five-membered heterocyclic compounds with sulfur instead of oxygen, used in medicinal chemistry.
Oxazolines: Compounds with a similar ring structure but different substituents, used in various chemical applications.
Uniqueness
4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C11H8F3NO3 |
|---|---|
分子量 |
259.18 g/mol |
IUPAC名 |
4-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)18-10(17)15-8/h1-4,8H,5H2,(H,15,17) |
InChIキー |
QXTGSFABJCWOQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2C(=O)OC(=O)N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
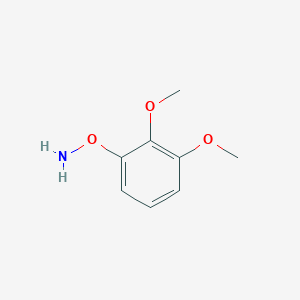
![N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide](/img/structure/B13710037.png)
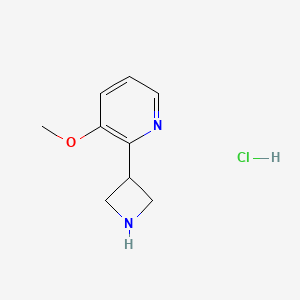
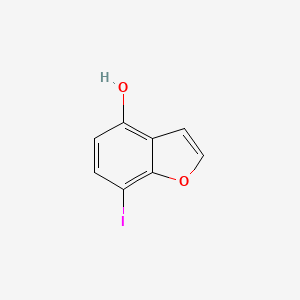
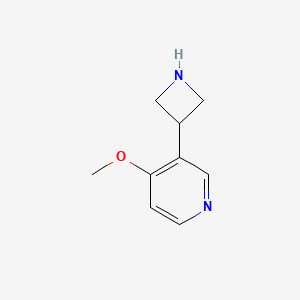
![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)
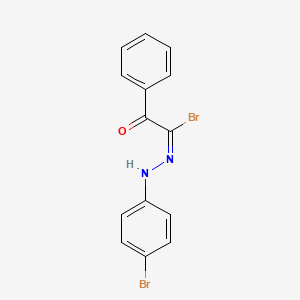
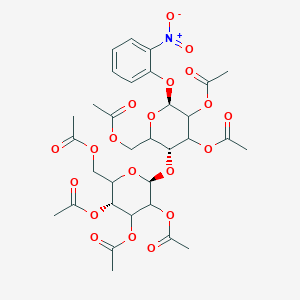
![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)




